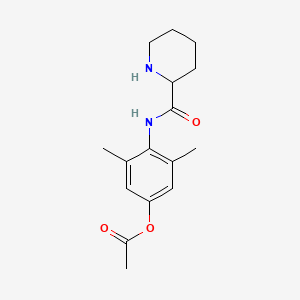
(3-Fluoropyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluoropyrrolidin-2-yl)methanol” is a chemical compound with the following IUPAC name: (6-bromo-3-fluoro-2-pyridinyl)methanol . Its empirical formula is C10H13FN2O, and its molecular weight is 196.22 g/mol . The compound contains a fluorine atom attached to a pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes:: Several methods exist for synthesizing fluoropyrrolidinylmethanol. One approach involves the fluorination of pyridine using complex AlF3 and CuF2 at elevated temperatures (450–500 °C), resulting in a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Additionally, 3-bromo-2-nitropyridine can react with Bu4N+~F~−~ in DMF at room temperature to form 2-fluoro-3-bromopyridine.
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. research and development in this area may yield more efficient and scalable synthetic routes.
Analyse Des Réactions Chimiques
Reactivity:: Fluoropyrrolidinylmethanol, due to the presence of the strong electron-withdrawing fluorine substituent, exhibits reduced basicity and lower reactivity compared to its chlorinated and brominated analogues. It can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Fluorination: AlF3, CuF2 (high temperature)
Substitution: Bu4N+~F~−~ (room temperature)
Major Products:: The primary products of these reactions are 2-fluoropyridine and 2,6-difluoropyridine.
Applications De Recherche Scientifique
Fluoropyrrolidinylmethanol finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of other fluorinated compounds.
Biology: Potential use in drug discovery due to its unique properties.
Medicine: Investigated as a potential imaging agent (e.g., F-substituted pyridines) for diagnostic purposes.
Mécanisme D'action
The exact mechanism by which fluoropyrrolidinylmethanol exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, researchers may explore similar compounds, such as other fluorinated pyridines or related heterocyclic structures, to highlight the uniqueness of fluoropyrrolidinylmethanol.
Propriétés
Formule moléculaire |
C5H10FNO |
|---|---|
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
(3-fluoropyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-5(4)3-8/h4-5,7-8H,1-3H2 |
Clé InChI |
RFRYQAMOEBZDCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C1F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)



![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)







![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)
